7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione 7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0994879
InChI: InChI=1S/C11H14N4O2S/c1-13-8-7(9(16)14(2)11(13)17)15(10(18)12-8)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,12,18)
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3CC3
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32 g/mol

7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC0994879

Molecular Formula: C11H14N4O2S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C11H14N4O2S
Molecular Weight 266.32 g/mol
IUPAC Name 7-(cyclopropylmethyl)-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
Standard InChI InChI=1S/C11H14N4O2S/c1-13-8-7(9(16)14(2)11(13)17)15(10(18)12-8)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,12,18)
Standard InChI Key HFVIHTQZNWZYQZ-UHFFFAOYSA-N
Isomeric SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S)CC3CC3
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3CC3
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator